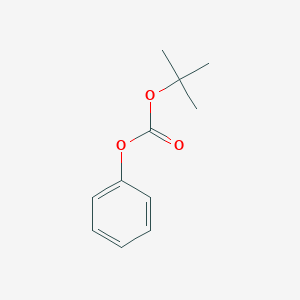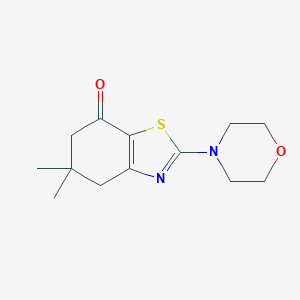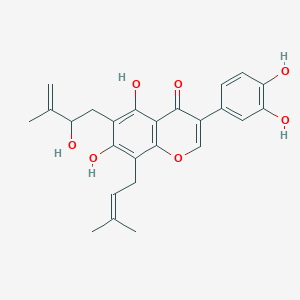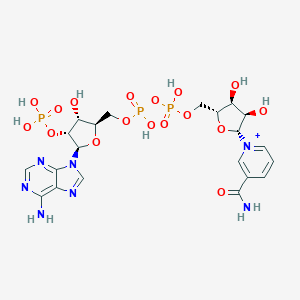![molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 148214-62-4](/img/structure/B128779.png)
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their potential biological activities and their structural similarity to nucleotide bases found in DNA and RNA . The compound has been explored for its potential use in various biomedical applications, and as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves the base-catalyzed condensation of dimethoxypropionitrile with aldehydes, followed by hydrolysis and catalytic reduction to afford enamines, which cyclize to form aminopyrroles. These aminopyrroles can then undergo guanylation and further transformations to yield the pyrrolopyrimidine ring system . Another method includes the N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, followed by saponification to produce the corresponding propanoic acid derivative . Additionally, 2-methoxy-5-pyrimidylboronic acid derivatives have been synthesized through lithium-halogen exchange reactions, which are useful intermediates for Suzuki cross-coupling reactions to create heteroarylpyrimidines .
Molecular Structure Analysis
The molecular structure of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine and its derivatives is characterized by the presence of a pyrrolopyrimidine core, which can be substituted at various positions to modulate the compound's physical, chemical, and biological properties. X-ray crystallography has been used to determine the structure of related compounds, providing insights into their conformation and the orientation of substituents .
Chemical Reactions Analysis
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including N-alkylation, Suzuki cross-coupling, and guanylation, to introduce different functional groups and create a diverse array of derivatives . These reactions are often regioselective and can be optimized to achieve high yields and selectivity for the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, such as lipophilicity, can be calculated and correlated with biological activity. For instance, the logP values of a series of N(9)-functionalized purines and purine isosteres, which include pyrrolopyrimidine derivatives, have been calculated to understand their potential for cell penetration . The synthesis of these compounds often aims to improve selectivity and potency against biological targets, such as dihydrofolate reductases, by modifying their lipophilicity and other physicochemical properties .
Applications De Recherche Scientifique
Chemical Transformations : Research by Rosemeyer et al. (1985) discusses the spontaneous opening of the pyrimidine ring in Pyrrolo[2,3‐d]pyrimidines after intramolecular acylation, highlighting the compound's reactivity and potential applications in synthetic chemistry Rosemeyer et al., 1985.
Antiviral Research : A study by Thiyagarajan et al. (2016) explores the synthesis of 4-Methoxy-7H-Pyrrolo[2,3-d] Pyrimidine Carbocyclic Nucleosides and their anti-HCV activities, demonstrating the compound's relevance in developing antiviral agents Thiyagarajan et al., 2016.
Anti-Inflammatory Properties : Mohamed et al. (2013) evaluated the anti-inflammatory activity of some Pyrrolo[2,3-d]pyrimidine derivatives, suggesting potential pharmaceutical applications Mohamed et al., 2013.
Nucleoside Analogue Synthesis : Seela et al. (1988) described the phase-transfer glycosylation of Pyrrolo[2,3-d]pyrimidines for the synthesis of 2-deoxy-β-D-ribofuranosides, which are related to nucleoside analogues used in medicinal chemistry Seela et al., 1988.
Organic Chemistry Applications : Research by Kim and Santilli (1969) on 5-hydroxypyrrolo[2,3-d]pyrimidines derived from 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine showcases its versatility in organic synthesis Kim & Santilli, 1969.
Cytostatic and Antiviral Profiling : Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides from pyrrolo[2,3-d]pyrimidines, showing significant cytostatic and some antiviral activities, indicating potential in cancer treatment Tichy et al., 2017.
Regiospecific Alkylation : Rosemeyer (2009) reported on the regioselective alkylation of pyrrolo[2,3- d]pyrimidines, which is crucial for creating specific molecular structures in drug development Rosemeyer, 2009.
Antitumor Properties : Mieczkowski et al. (2015) synthesized novel Cytarabine analogues with a pyrrolo[2,3-d]pyrimidin-2(7H)-one base to investigate their antitumor properties Mieczkowski et al., 2015.
Orientations Futures
The future research directions for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be studied for its potential as an inhibitor for certain types of cancer . Additionally, new methods of synthesis could be developed to improve its yield and purity .
Propriétés
IUPAC Name |
2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKREDGGELKXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435565 | |
| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
148214-62-4 | |
| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


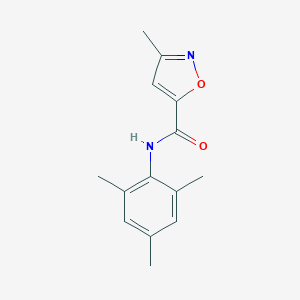
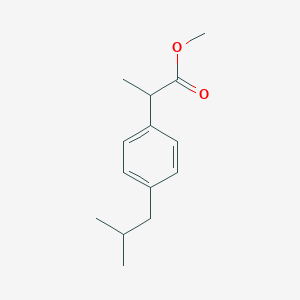
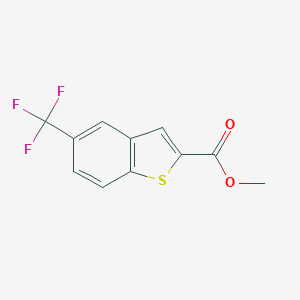
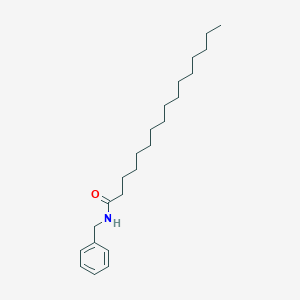
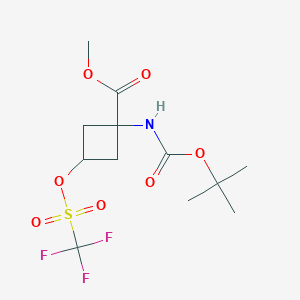
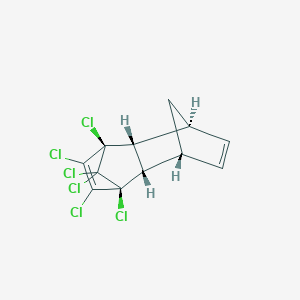
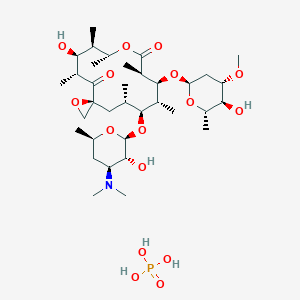
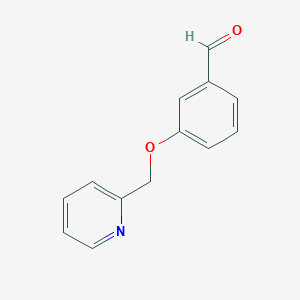
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
